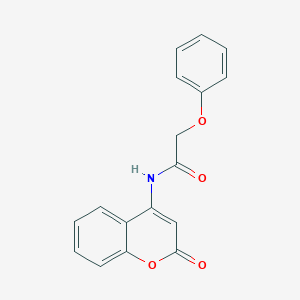![molecular formula C19H17Cl2N3O2S B252142 N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a nicotinamide adenine dinucleotide (NAD+) precursor and has been found to have important biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide is not fully understood. However, it is believed that the compound works by increasing the levels of NAD+ in cells. NAD+ is an important cofactor that is involved in a wide range of cellular processes, including DNA repair, metabolism, and cell signaling.
Biochemical and Physiological Effects
N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide has been found to have important biochemical and physiological effects. Studies have shown that the compound can increase the levels of NAD+ in cells, which can lead to improved mitochondrial function, increased energy production, and enhanced cellular repair mechanisms. Additionally, N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide in lab experiments is its ability to increase the levels of NAD+ in cells. This can lead to improved mitochondrial function and enhanced cellular repair mechanisms. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in various experimental settings. However, one of the limitations of using this compound is its complex synthesis process, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide. One potential direction is the development of novel anticancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields. Finally, future studies should focus on optimizing the synthesis process of N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide to make it more accessible to researchers.
Méthodes De Synthèse
The synthesis of N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 3,6-dichloro-1-benzothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 6-methyl-3-pyridinecarboxylic acid to form the intermediate product. The final step involves the reaction of the intermediate product with N-(3-aminopropyl)nicotinamide to form the desired compound.
Applications De Recherche Scientifique
N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide can inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of novel anticancer drugs.
Propriétés
Formule moléculaire |
C19H17Cl2N3O2S |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
N-[3-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H17Cl2N3O2S/c1-11-3-4-12(10-24-11)18(25)22-7-2-8-23-19(26)17-16(21)14-6-5-13(20)9-15(14)27-17/h3-6,9-10H,2,7-8H2,1H3,(H,22,25)(H,23,26) |
Clé InChI |
DYLYCRVTCJRBDA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide](/img/structure/B252145.png)
![N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)